molecular formula C18H30O3 B14283677 13(R)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid CAS No. 133397-69-0

13(R)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid

Katalognummer: B14283677
CAS-Nummer: 133397-69-0
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: KLLGGGQNRTVBSU-YVCRHRKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is a hydroxy fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound is known for its role in plant defense mechanisms and signaling pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid typically involves the enzymatic oxidation of linolenic acid. The key enzyme involved in this process is lipoxygenase, which catalyzes the oxygenation of linolenic acid to produce hydroperoxides. These hydroperoxides are then reduced to form the hydroxy fatty acid.

Industrial Production Methods

Industrial production of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is often achieved through biotechnological processes involving the cultivation of microorganisms or plants that naturally produce the enzyme lipoxygenase. The harvested biomass is then processed to extract and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a saturated fatty acid.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 13-keto-octadeca-(9Z,11E,15Z)trien-oic acid.

    Reduction: Formation of octadeca-(9Z,11E,15Z)trienoic acid.

    Substitution: Formation of 13-chloro-octadeca-(9Z,11E,15Z)trien-oic acid.

Wissenschaftliche Forschungsanwendungen

13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other oxylipins and as a standard in analytical chemistry.

    Biology: Studied for its role in plant defense mechanisms and signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations.

Wirkmechanismus

The mechanism of action of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that activates defense responses against pathogens. The compound binds to receptors and triggers a cascade of events leading to the production of defense-related proteins and secondary metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid
  • 12-oxo-phytodienoic acid
  • 9-Hydroxy-octadeca-(10E,12Z,15Z)trien-oic acid

Uniqueness

13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is unique due to its specific stereochemistry and its role in plant defense mechanisms. Unlike its isomer 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid, the ®-enantiomer is more active in certain biological processes. Additionally, its structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

133397-69-0

Molekularformel

C18H30O3

Molekulargewicht

294.4 g/mol

IUPAC-Name

(9Z,11E,13R,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m1/s1

InChI-Schlüssel

KLLGGGQNRTVBSU-YVCRHRKHSA-N

Isomerische SMILES

CC/C=C\C[C@H](/C=C/C=C\CCCCCCCC(=O)O)O

Kanonische SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.